REACTION_CXSMILES
|
NN.[CH2:3]([N:14]([CH2:26][C:27]([OH:29])=[O:28])[CH2:15][CH2:16][N:17]([CH2:22][C:23]([OH:25])=[O:24])[CH2:18][C:19]([OH:21])=[O:20])[CH2:4][N:5]([CH2:10][C:11]([OH:13])=[O:12])[CH2:6][C:7]([OH:9])=[O:8]>CN(C)C=O.CC#N.CN(C)C=O>[CH2:15]([N:14]([CH2:26][C:27]([OH:29])=[O:28])[CH2:3][CH2:4][N:5]([CH2:6][C:7]([OH:9])=[O:8])[CH2:10][C:11]([OH:13])=[O:12])[CH2:16][N:17]([CH2:22][C:23]([OH:25])=[O:24])[CH2:18][C:19]([OH:21])=[O:20].[CH2:15]([N:14]([CH2:26][C:27]([OH:29])=[O:28])[CH2:3][CH2:4][N:5]([CH2:6][C:7]([O-:9])=[O:8])[CH2:10][C:11]([O-:13])=[O:12])[CH2:16][N:17]([CH2:22][C:23]([O-:25])=[O:24])[CH2:18][C:19]([O-:21])=[O:20] |f:3.4|
|
Name
|
|
Quantity
|
6.3 mmol
|
Type
|
reactant
|
Smiles
|
NN
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
2.54 mmol
|
Type
|
reactant
|
Smiles
|
C(CN(CC(=O)O)CC(=O)O)N(CCN(CC(=O)O)CC(=O)O)CC(=O)O
|
Name
|
anhydride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
CH3CN DMF
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CC#N.CN(C=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
4 °C
|
Type
|
CUSTOM
|
Details
|
with stirring at 4° C. for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The heterogeneous mixture was maintained
|
Type
|
WAIT
|
Details
|
at room temperature for 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was evaporated to dryness under vacuum
|
Type
|
DISSOLUTION
|
Details
|
the residue dissolved in ethanol-aqueous ammonia (4:1)
|
Type
|
CUSTOM
|
Details
|
The product was then purified by elution through silica gel with ethanol-aqueous ammonia
|
Type
|
DISTILLATION
|
Details
|
by distilled water
|
Type
|
CUSTOM
|
Details
|
Product-containing fractions were collected
|
Type
|
FILTRATION
|
Details
|
The solution was filtered
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
C(CN(CC(=O)O)CC(=O)O)N(CCN(CC(=O)O)CC(=O)O)CC(=O)O
|
Name
|
|
Type
|
product
|
Smiles
|
C(CN(CC(=O)[O-])CC(=O)[O-])N(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
NN.[CH2:3]([N:14]([CH2:26][C:27]([OH:29])=[O:28])[CH2:15][CH2:16][N:17]([CH2:22][C:23]([OH:25])=[O:24])[CH2:18][C:19]([OH:21])=[O:20])[CH2:4][N:5]([CH2:10][C:11]([OH:13])=[O:12])[CH2:6][C:7]([OH:9])=[O:8]>CN(C)C=O.CC#N.CN(C)C=O>[CH2:15]([N:14]([CH2:26][C:27]([OH:29])=[O:28])[CH2:3][CH2:4][N:5]([CH2:6][C:7]([OH:9])=[O:8])[CH2:10][C:11]([OH:13])=[O:12])[CH2:16][N:17]([CH2:22][C:23]([OH:25])=[O:24])[CH2:18][C:19]([OH:21])=[O:20].[CH2:15]([N:14]([CH2:26][C:27]([OH:29])=[O:28])[CH2:3][CH2:4][N:5]([CH2:6][C:7]([O-:9])=[O:8])[CH2:10][C:11]([O-:13])=[O:12])[CH2:16][N:17]([CH2:22][C:23]([O-:25])=[O:24])[CH2:18][C:19]([O-:21])=[O:20] |f:3.4|
|
Name
|
|
Quantity
|
6.3 mmol
|
Type
|
reactant
|
Smiles
|
NN
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
2.54 mmol
|
Type
|
reactant
|
Smiles
|
C(CN(CC(=O)O)CC(=O)O)N(CCN(CC(=O)O)CC(=O)O)CC(=O)O
|
Name
|
anhydride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
CH3CN DMF
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CC#N.CN(C=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
4 °C
|
Type
|
CUSTOM
|
Details
|
with stirring at 4° C. for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The heterogeneous mixture was maintained
|
Type
|
WAIT
|
Details
|
at room temperature for 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was evaporated to dryness under vacuum
|
Type
|
DISSOLUTION
|
Details
|
the residue dissolved in ethanol-aqueous ammonia (4:1)
|
Type
|
CUSTOM
|
Details
|
The product was then purified by elution through silica gel with ethanol-aqueous ammonia
|
Type
|
DISTILLATION
|
Details
|
by distilled water
|
Type
|
CUSTOM
|
Details
|
Product-containing fractions were collected
|
Type
|
FILTRATION
|
Details
|
The solution was filtered
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
C(CN(CC(=O)O)CC(=O)O)N(CCN(CC(=O)O)CC(=O)O)CC(=O)O
|
Name
|
|
Type
|
product
|
Smiles
|
C(CN(CC(=O)[O-])CC(=O)[O-])N(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |